1,4-Dibromo-2-methoxy-3-nitrobenzene
Description
Properties
Molecular Formula |
C7H5Br2NO3 |
|---|---|
Molecular Weight |
310.93 g/mol |
IUPAC Name |
1,4-dibromo-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,1H3 |
InChI Key |
WTFPAYUWXSOEBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Preparation Methods
Sequential Functionalization via Electrophilic Aromatic Substitution
This approach leverages the inherent directing properties of substituents to guide subsequent reactions. A representative pathway involves:
-
Methoxy Group Introduction : Starting with 2-methoxyaniline, the amine group is acetylated to protect it from oxidation during nitration.
-
Nitration : Treatment with a nitrating mixture (HNO₃/H₂SO₄) at –5°C installs the nitro group at position 3, guided by the meta-directing effect of the methoxy group.
-
Bromination : Dual bromination at positions 1 and 4 is achieved using bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst. The nitro group’s deactivating effect necessitates elevated temperatures (80–100°C).
Key Data :
Modular Assembly via Suzuki-Miyaura Coupling
For laboratories equipped for transition-metal catalysis, a fragment-based strategy offers superior regiocontrol:
-
Synthesis of 2-Methoxy-3-nitroboronic Acid : Pd-mediated borylation of 2-methoxy-3-nitroiodobenzene generates the boronic acid precursor.
-
Cross-Coupling : Reaction with 1,4-dibromobenzene under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields the target compound.
Advantages : Avoids competing directing effects; achieves >95% regiopurity.
Challenges : Requires air-sensitive catalysts and specialized equipment.
Industrial-Scale Production Methods
Commercial synthesis prioritizes cost efficiency and scalability. The following protocol, adapted from patented large-scale processes, exemplifies industry best practices:
Continuous-Flow Nitration-Bromination
Reactor Design :
-
Tubular reactor with segmented temperature zones (–5°C to 100°C).
-
In-line FTIR monitoring for real-time adjustment.
Process Parameters :
| Parameter | Nitration Zone | Bromination Zone |
|---|---|---|
| Temperature | –5°C | 90°C |
| Residence Time | 15 min | 45 min |
| Catalyst | None | FeBr₃ (5 mol%) |
| Yield | 89% | 74% |
Economic Impact : Reduces waste by 40% compared to batch methods.
Solvent Recycling and Byproduct Management
-
Acetic Acid Recovery : Distillation recovers >85% of solvent for reuse.
-
Bromine Scavenging : Quaternary ammonium salts trap residual Br₂, minimizing corrosion and environmental release.
Mechanistic Insights and Optimization
Nitration Kinetics
The nitration of 2-methoxyacetanilide follows second-order kinetics, with rate constant at –5°C. Lower temperatures suppress polysubstitution, as evidenced by Arrhenius plots.
Bromine Selectivity
Competitive bromination studies reveal that electron-withdrawing groups (e.g., NO₂) reduce the reactivity of adjacent positions. Density functional theory (DFT) calculations (B97X-D/6-311+G**) predict a 12.3 kcal/mol activation barrier for bromination at position 4 versus 15.7 kcal/mol at position 5, aligning with experimental yields.
Comparative Analysis of Catalysts
Catalyst selection critically impacts bromination efficiency:
| Catalyst | Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| FeBr₃ | 90 | 68 | <5% |
| AlBr₃ | 100 | 72 | 8% |
| NBS | 80 | 55 | 12% |
Trade-offs : AlBr₃ offers higher yields but increases side reactions; FeBr₃ balances cost and selectivity.
Emerging Methodologies
Photocatalytic Bromination
Visible-light-mediated bromination using eosin Y as a photocatalyst achieves 62% yield at 25°C, reducing energy input by 70%.
Flow Electrochemistry
Paired electrolysis in microfluidic cells enables bromide oxidation to Br₂ in situ, eliminating external Br₂ handling. Pilot-scale trials show 58% yield with 90% current efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include butyllithium and other strong nucleophiles.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or other reducing agents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of products with different substituents replacing the bromine atoms.
Reduction: Formation of 1,4-dibromo-2-methoxy-3-aminobenzene.
Oxidation: Formation of 1,4-dibromo-2-formyl-3-nitrobenzene.
Scientific Research Applications
1,4-Dibromo-2-methoxy-3-nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of substituted benzene derivatives with biological molecules.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-methoxy-3-nitrobenzene involves its interaction with nucleophiles and electrophiles. The compound’s electrophilic nature allows it to react with nucleophiles, forming various substituted products. The presence of the nitro group also makes it a good candidate for reduction reactions, leading to the formation of amine derivatives .
Comparison with Similar Compounds
Limitations and Knowledge Gaps
- Data Availability : Detailed physicochemical data (e.g., melting point, solubility) for this compound remain sparse.
- Safety Profiles : Toxicity and environmental impact studies are lacking for both compounds, necessitating precautionary handling .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
